4,7-Dichloro-8-fluoroquinoline

CAS No.: 773148-80-4

Cat. No.: VC3037849

Molecular Formula: C9H4Cl2FN

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773148-80-4 |

|---|---|

| Molecular Formula | C9H4Cl2FN |

| Molecular Weight | 216.04 g/mol |

| IUPAC Name | 4,7-dichloro-8-fluoroquinoline |

| Standard InChI | InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H |

| Standard InChI Key | WTJODNMPMHKCLX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl |

| Canonical SMILES | C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl |

Introduction

Chemical Structure and Properties

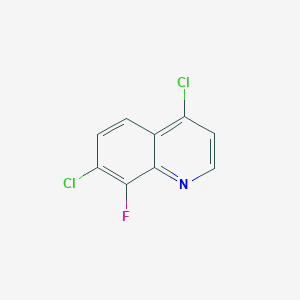

4,7-Dichloro-8-fluoroquinoline (CAS Number: 773148-80-4) is defined by its distinctive molecular architecture that combines the aromatic quinoline backbone with specific halogen substitutions . The compound has a molecular formula of C9H4Cl2FN and a molecular weight of approximately 216.04 g/mol according to some sources , though other research indicates a slightly higher weight of 219.06 g/mol. Its structure is represented by the InChI Code 1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H and InChI key WTJODNMPMHKCLX-UHFFFAOYSA-N .

The compound exists as a solid at ambient temperature and presents distinctive physicochemical properties that influence its applications . The presence of both chlorine and fluorine substituents on the quinoline ring significantly impacts its chemical behavior, particularly enhancing its reactivity profile in various chemical and biological systems.

Table 1: Physical and Chemical Properties of 4,7-Dichloro-8-fluoroquinoline

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Molecular Formula | C9H4Cl2FN | |

| Molecular Weight | 216.04-219.06 g/mol | |

| CAS Number | 773148-80-4 | |

| Storage Temperature | Ambient | |

| InChI Key | WTJODNMPMHKCLX-UHFFFAOYSA-N |

Biological Activities

Antimicrobial Properties

4,7-Dichloro-8-fluoroquinoline has demonstrated remarkable antimicrobial efficacy against a range of bacterial pathogens. Its mechanism primarily targets bacterial DNA replication by inhibiting critical enzymes including DNA gyrase and topoisomerase IV, which are essential for bacterial survival. Research findings suggest that the incorporation of fluorine at the 8-position significantly enhances the compound's lipophilicity, thereby improving its membrane permeability and bioavailability, which contributes substantially to its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Activity of 4,7-Dichloro-8-fluoroquinoline Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | <0.03125 μg/mL |

| Staphylococcus aureus | <0.25 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

| Pseudomonas aeruginosa | 1–8 μg/mL |

The data presented in Table 2 demonstrates the compound's remarkable potency, especially against Gram-negative pathogens like Escherichia coli. Notably, research indicates that 4,7-Dichloro-8-fluoroquinoline is approximately 32-fold more potent than moxifloxacin against certain resistant bacterial strains, highlighting its potential significance in addressing antimicrobial resistance challenges.

Anticancer Properties

Beyond its antimicrobial applications, 4,7-Dichloro-8-fluoroquinoline has shown promising anticancer activities that warrant further investigation. Studies have revealed that the compound and its derivatives can effectively interfere with DNA replication processes in cancer cells, potentially disrupting their proliferation mechanisms.

In specific research examining human ovarian cancer cells (A2780), 4,7-Dichloro-8-fluoroquinoline demonstrated significant cytotoxic effects, leading to noticeable reduction in cancer cell viability. The findings suggest that the compound effectively induces apoptosis (programmed cell death) in cancer cells through direct interaction with cellular DNA. This dual capability—targeting both bacterial pathogens and cancer cells—positions 4,7-Dichloro-8-fluoroquinoline as a potentially valuable scaffold for developing multifunctional therapeutic agents.

Mechanism of Action

The biological activities of 4,7-Dichloro-8-fluoroquinoline stem from its unique structural features that enable specific molecular interactions within biological systems. In its antimicrobial capacity, the compound primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair in bacterial cells. By inhibiting these enzymes, the compound effectively prevents bacterial DNA from unwinding and replicating, ultimately leading to bacterial cell death.

The fluorine atom at position 8 plays a particularly important role in the compound's efficacy. Fluorination typically enhances a molecule's lipophilicity and metabolic stability while potentially increasing binding affinity to target proteins. These properties contribute to improved bioavailability and potency against bacterial targets. The strategic positioning of chlorine atoms at positions 4 and 7 further modulates the compound's electronic properties and binding characteristics, optimizing its interaction with bacterial enzymes.

In cancer cells, 4,7-Dichloro-8-fluoroquinoline appears to function through different but potentially related mechanisms. The compound's ability to interfere with DNA replication in cancer cells suggests that it may interact with human topoisomerases or directly intercalate with DNA, disrupting the replication process and triggering apoptotic pathways.

Research Applications

The unique properties of 4,7-Dichloro-8-fluoroquinoline position it as a valuable chemical entity in several research domains. In medicinal chemistry and drug discovery, the compound serves as an important scaffold for developing novel antimicrobial agents, particularly against resistant bacterial strains. Its demonstrated efficacy against a broad spectrum of bacteria, including difficult-to-treat Gram-negative pathogens, makes it a promising candidate for further development in an era of increasing antimicrobial resistance.

The compound's anticancer properties open additional research avenues in oncology drug development. Its ability to induce apoptosis in cancer cells suggests potential applications in developing targeted cancer therapies. Additionally, the dual antimicrobial and anticancer properties present opportunities for developing multi-functional therapeutic agents that could address complex clinical scenarios.

In chemical biology research, 4,7-Dichloro-8-fluoroquinoline provides a useful tool for studying enzyme-inhibitor interactions, particularly with DNA-modifying enzymes. The compound's well-defined mechanism of action against bacterial topoisomerases makes it valuable for investigating these enzymes' structure and function, potentially contributing to a deeper understanding of bacterial resistance mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume